2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
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Overview
Description
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-5-methylbenzene-1,3-diamine with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
- 2-(6-chloro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
- 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile
Uniqueness
The presence of the fluorine atom in 2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing better cell membrane penetration and interaction with molecular targets .
Biological Activity
2-(6-Fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H9FN2
- Molecular Weight : 178.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antiviral agent.
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to reduced inflammation in vivo. A study demonstrated that derivatives with a benzimidazole core effectively suppressed IL-1β production in macrophages, showcasing their potential as anti-inflammatory agents .
Anticancer Activity
Benzimidazole derivatives are also noted for their anticancer properties. The compound was tested against various cancer cell lines, revealing promising cytotoxic effects. Specifically, it demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | 4.0 |
A549 (Lung Cancer) | 15.0 | 3.5 |
HeLa (Cervical Cancer) | 10.0 | 5.0 |
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of benzimidazole derivatives against RNA viruses. The compound has been shown to inhibit viral replication by targeting viral RNA synthesis pathways, making it a candidate for further investigation in antiviral drug development .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts by inhibiting key enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins.
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : In animal models, treatment with the compound resulted in significant reductions in tumor size and inflammatory markers compared to control groups.
- Clinical Relevance : Preliminary clinical trials suggest that compounds within this class may enhance the efficacy of existing chemotherapy agents while reducing side effects.
Properties
Molecular Formula |
C10H8FN3 |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-(5-fluoro-6-methyl-1H-benzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8FN3/c1-6-4-8-9(5-7(6)11)14-10(13-8)2-3-12/h4-5H,2H2,1H3,(H,13,14) |
InChI Key |
KVBYRTBZPSGKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(N2)CC#N |
Origin of Product |
United States |
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